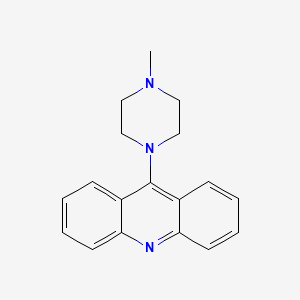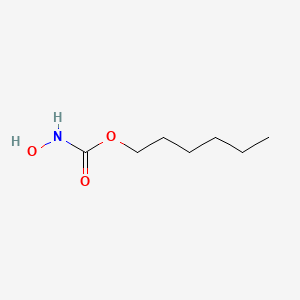
Hydroxycarbamic acid hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycarbamic acid hexyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are found in various natural and synthetic products. This particular ester is characterized by its hexyl group attached to the hydroxycarbamic acid moiety, making it a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycarbamic acid hexyl ester can be synthesized through the esterification of hydroxycarbamic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Hydroxycarbamic acid and hexanol.
Reduction: Hexanol and hydroxycarbamic acid derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Hydroxycarbamic acid hexyl ester finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl carbamate: Another ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester with an ethyl group, known for its presence in fermented foods and beverages.
Butyl carbamate: An ester with a butyl group, used in various industrial applications.
Uniqueness: Hydroxycarbamic acid hexyl ester is unique due to its hexyl group, which imparts specific physical and chemical properties.
Properties
CAS No. |
592-70-1 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
hexyl N-hydroxycarbamate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) |
InChI Key |
XDRRRJZZMBWXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


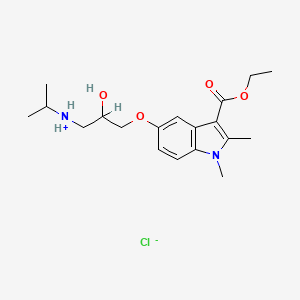
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
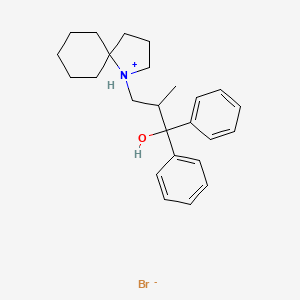

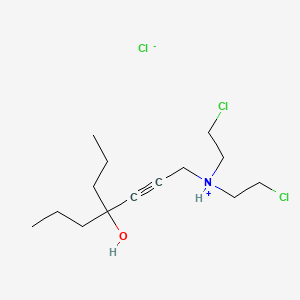
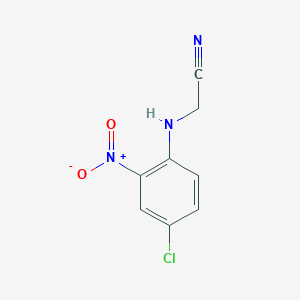
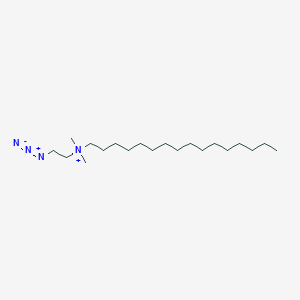
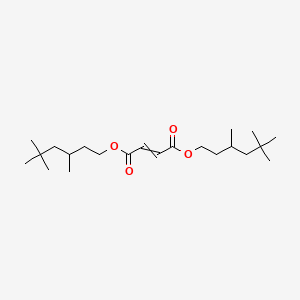
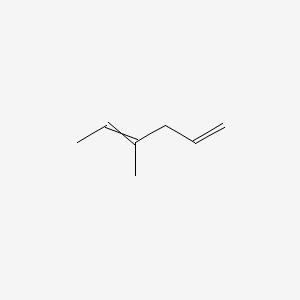

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
